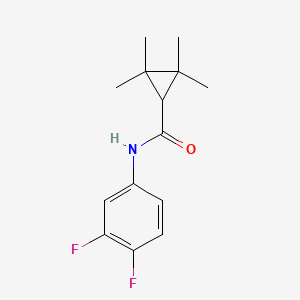
N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetramethylcyclopropane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method involves the reaction of 3,4-difluoroaniline with a cyclopropanecarboxylic acid derivative under appropriate conditions to form the desired amide. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The difluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide: This compound shares the difluorophenyl group but differs in the rest of its structure, leading to different biological activities.
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide: Another compound with a difluorophenyl group, used in different applications due to its distinct functional groups.
Uniqueness
N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is unique due to its tetramethylcyclopropane moiety, which imparts rigidity and steric bulk, potentially enhancing its stability and specificity in binding interactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H17F2NO |
|---|---|
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-(3,4-difluorophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H17F2NO/c1-13(2)11(14(13,3)4)12(18)17-8-5-6-9(15)10(16)7-8/h5-7,11H,1-4H3,(H,17,18) |
InChI-Schlüssel |
FVRMDCXYJURLCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC(=C(C=C2)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372070.png)
![5-(2-fluoro-4,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13372071.png)
![5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B13372072.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)
![6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13372095.png)
![7-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372099.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13372107.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372124.png)
![6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372128.png)
![4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13372130.png)


![tert-butyl 3-[(4-{[(1-phenylethyl)amino]carbonyl}-1-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13372147.png)
